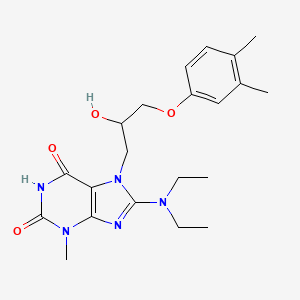

8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core structure. Its substituents include:

- Position 7: A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group.

- Position 8: A diethylamino group, which increases basicity and may influence receptor affinity or metabolic stability compared to smaller amino substituents .

Xanthine derivatives are widely studied for their pharmacological properties, particularly as adenosine receptor antagonists.

Properties

IUPAC Name |

8-(diethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4/c1-6-25(7-2)20-22-18-17(19(28)23-21(29)24(18)5)26(20)11-15(27)12-30-16-9-8-13(3)14(4)10-16/h8-10,15,27H,6-7,11-12H2,1-5H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXWHEUAZRBUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H36N6O4

- Molecular Weight : 472.58 g/mol

- Structure : The compound features a purine base modified with diethylamino and phenoxy groups, which may enhance its solubility and biological activity.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . Preliminary studies suggest it can inhibit the growth of various cancer cell lines, including P388 leukemia cells. The mechanism may involve interference with nucleic acid metabolism or modulation of signaling pathways crucial for cancer cell proliferation and survival .

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | P388 Leukemia | 15 | Inhibition of DNA synthesis |

| Study B | MCF-7 Breast Cancer | 20 | Induction of apoptosis |

| Study C | A549 Lung Cancer | 18 | Cell cycle arrest |

Interaction with Biological Targets

The compound's biological activity is likely mediated through its interactions with specific enzymes and receptors:

- Thymidine Phosphorylase Inhibition : Similar purine derivatives have shown to inhibit thymidine phosphorylase (TPase), suggesting that this compound may also exhibit this property, potentially enhancing the efficacy of other anticancer agents .

- Kinase Interaction : Preliminary data indicate possible interactions with kinases involved in cancer signaling pathways, which could modulate cellular responses to growth factors.

The proposed mechanisms underlying the biological activity of this compound include:

- Nucleic Acid Metabolism Interference : By mimicking nucleosides, it may disrupt nucleotide synthesis pathways essential for DNA replication in cancer cells.

- Signal Transduction Modulation : It may alter the activity of kinases or phosphodiesterases involved in cell signaling, impacting processes such as apoptosis and cell proliferation.

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings. For example:

- Combination Therapy : A study demonstrated that combining a related purine derivative with standard chemotherapy significantly enhanced antitumor effects in xenograft models .

- Pharmacokinetics : Research on similar structures indicates that modifications in amino groups can significantly affect the pharmacokinetics and bioavailability of these compounds, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Substituent Effects at Position 7

- Phenoxypropyl vs. Benzyl/Other Chains: The target compound’s 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group provides a balance of hydrophobicity (dimethylphenyl) and hydrogen-bonding capacity (hydroxy). This contrasts with the purely lipophilic 3-methylbenzyl group in and the shorter 2-phenoxyethyl chain in , which may reduce target affinity .

- Electron-Donating vs.

Substituent Effects at Position 8

- Diethylamino vs. Smaller Amino Groups: The diethylamino group in the target compound is bulkier and more lipophilic than the hydroxyethylamino group in or the unsubstituted amino group in . This may enhance blood-brain barrier penetration but reduce solubility .

- Branched vs. Linear Chains: The 2-(dimethylamino)ethylamino group in introduces branching, which could improve receptor subtype selectivity compared to the linear diethylamino chain in the target compound.

Hypothesized Pharmacological Implications

- Target Compound: Likely exhibits moderate CNS activity due to its diethylamino group and balanced lipophilicity. The 3,4-dimethylphenoxy moiety may confer selectivity for adenosine A₁ or A₂A receptors, as seen in structurally related xanthines .

- Compound : The 3,4-dimethoxyphenyl and dipropyl groups imply a divergent mechanism, possibly targeting phosphodiesterases or potassium channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.